![molecular formula C25H20N2OS2 B2725088 4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872197-59-6](/img/no-structure.png)

4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

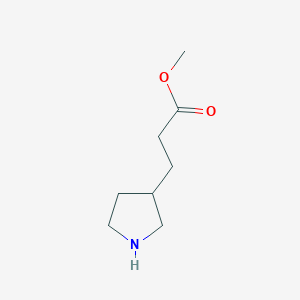

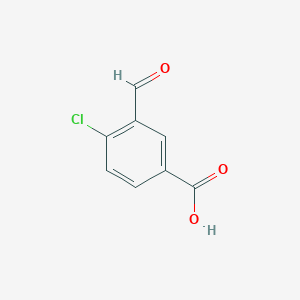

4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C25H20N2OS2 and its molecular weight is 428.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

The synthesis of 5-oxo-1-tioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazolines demonstrated antimicrobial and fungicidal activities, highlighting the potential of thiazoloquinazolinone derivatives in combating microbial pathogens (Olexiy O.Parkhomenko et al., 2006).

Anticancer Activity

Quinazoline derivatives have been synthesized and characterized, with some showing significant in vitro cytotoxicity against cancer cell lines. This includes compounds with potential as anticancer agents, indicating the therapeutic promise of quinazolinones in oncology (Hatem A. Abuelizz et al., 2017).

Synthetic Methodologies

Efforts in creating environmentally benign synthesis methods for quinazolinone derivatives, such as those involving ionic liquids, contribute to greener chemistry practices. These methodologies offer efficient routes to produce diverse quinazolinone derivatives, underscoring advancements in synthetic organic chemistry (A. Yadav et al., 2013).

Analgesic Activity

Studies on derivatives like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one have reported significant analgesic activity, suggesting the utility of quinazolinones in developing new pain management solutions (Osarumwense Peter Osarodion, 2023).

Antioxidant and Anti-inflammatory Properties

Research into azolopyrimidoquinolines and pyrimidoquinazolines has shown that certain quinazolinone derivatives possess anti-oxidant, anti-inflammatory, and analgesic activities. This points to their potential use in treating oxidative stress-related diseases and inflammation (A. El-Gazzar et al., 2009).

Mecanismo De Acción

Target of Action

The compound “4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” is a quinazoline derivative. Quinazoline derivatives are known to exhibit diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . Therefore, the targets of this compound could be one or more proteins involved in these pathways.

Mode of Action

Many quinazoline derivatives act by binding to their target proteins and modulating their activity .

Biochemical Pathways

Without specific information on the compound “this compound”, it’s hard to say which biochemical pathways it affects. Quinazoline derivatives often affect pathways involved in cell proliferation, inflammation, and other processes related to their biological effects .

Result of Action

The result of the action of “this compound” would depend on its specific targets and mode of action. Given the known activities of quinazoline derivatives, it might have effects such as inhibiting cell proliferation or modulating immune responses .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the condensation of 2-methylbenzylamine with o-tolylisothiocyanate to form the intermediate 2-methylbenzylthiourea. This intermediate is then reacted with 2-aminobenzoic acid to form the final product.", "Starting Materials": [ "2-methylbenzylamine", "o-tolylisothiocyanate", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: Condensation of 2-methylbenzylamine with o-tolylisothiocyanate in ethanol to form 2-methylbenzylthiourea.", "Step 2: Reaction of 2-methylbenzylthiourea with 2-aminobenzoic acid in the presence of triethylamine and acetic anhydride to form the final product, '4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one'." ] } | |

Número CAS |

872197-59-6 |

Fórmula molecular |

C25H20N2OS2 |

Peso molecular |

428.57 |

Nombre IUPAC |

3-(2-methylphenyl)-4-[(2-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |

InChI |

InChI=1S/C25H20N2OS2/c1-16-9-3-5-11-18(16)15-26-23-22(19-12-6-4-10-17(19)2)30-25(29)27(23)21-14-8-7-13-20(21)24(26)28/h3-14H,15H2,1-2H3 |

SMILES |

CC1=CC=CC=C1CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725005.png)

![4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide](/img/structure/B2725006.png)

![2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)

![1-(morpholin-4-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2725017.png)

![methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2725026.png)

amine](/img/structure/B2725027.png)